STING agonist-3

描述

STING激动剂-3是一种激活干扰素基因刺激剂(STING)通路(在先天免疫反应中起关键作用)的化合物。该通路参与胞质DNA的检测以及随后的I型干扰素和其他细胞因子的产生。 STING激动剂-3在增强免疫反应方面已显示出前景,尤其是在癌症免疫治疗和抗病毒治疗的背景下 .

作用机制

STING激动剂-3通过结合到位于内质网上的STING蛋白发挥其作用。结合后,STING经历构象变化并寡聚化,导致TANK结合激酶1(TBK1)的募集。这反过来又激活了转录因子干扰素调节因子3(IRF3)和活化的B细胞的核因子κ轻链增强子(NF-κB)。 这些转录因子诱导I型干扰素和其他促炎细胞因子的产生,这些细胞因子在免疫反应中起着至关重要的作用 .

类似化合物:

2’3’-环鸟苷单磷酸-腺苷单磷酸(2’3’-cGAMP): 一种天然STING激动剂,通过与STING蛋白结合而激活STING通路。

diABZI(化合物3): 一种非核苷酸类STING激动剂,它在保持开放构象的同时激活STING.

STING激动剂-3的独特性: STING激动剂-3的独特性在于它能够通过与天然环二核苷酸相比不同的机制激活STING通路。 它的非核苷酸类结构提供了更高的生物利用度和稳定性,使其成为治疗应用的有希望的候选者 .

生化分析

Biochemical Properties

STING Agonist-3 exhibits a pIC50 value of 9.5 in FRET assay, indicating its strong binding potency to the C-terminal Domain (CTD) of human STING . It is also reported to have superior pharmacokinetic properties, which is crucial for its efficacy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can stimulate the STING signaling in zebrafish embryo upon photo-uncaging and induce proliferation of macrophages . It also upregulates the mRNA expression of STING as well as its downstream NF-kB and cytokines, leading to significant suppression of tumor cell growth . Furthermore, this compound can downregulate the anti-apoptotic protein BCL-2 and increase the proapoptotic factor Bax to drive apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STING protein. Upon binding, STING undergoes a conformational change, facilitating the phosphorylation of the transcription factor IRF3, leading to a large increase in the expression of type I IFN genes . This process is crucial for the activation of the innate immune response.

Temporal Effects in Laboratory Settings

It is known that the compound has high stability in biological matrices, which translates to good cellular potency .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antitumor activity. For instance, in a CT26 mouse colon carcinoma model, the compound induced long-lasting, antigen-specific anti-tumor activity in up to 90% of animals .

Metabolic Pathways

It is known that the compound interacts with the cGAS-STING pathway, which is a key metabolic pathway involved in innate immunity .

Transport and Distribution

It is known that the compound has superior pharmacokinetic properties, which could influence its distribution within the body .

Subcellular Localization

It is known that the STING protein, with which the compound interacts, is localized on the endoplasmic reticulum where it binds to CDNs present in the cytosol .

准备方法

合成路线和反应条件: STING激动剂-3的合成通常涉及环二核苷酸(CDNs)或非环二核苷酸类似物的制备。 一种常用的方法包括使用酰胺苯并咪唑衍生物,它们是通过一系列涉及酰胺键形成和环化步骤的化学反应合成的 .

工业生产方法: STING激动剂-3的工业生产可能涉及使用先进的有机合成技术,包括固相合成和高通量筛选,以优化产量和纯度。 脂质磷酸钙纳米粒子的使用也已被探索,以增强化合物的递送和稳定性 .

化学反应分析

反应类型: STING激动剂-3经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种官能团替换一种官能团。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生还原类似物 .

科学研究应用

化学: STING激动剂-3用于研究涉及STING蛋白的化学反应和途径。 它充当理解STING通路的激活和调控的模型化合物 .

生物学: 在生物学研究中,STING激动剂-3用于研究STING通路在免疫反应中的作用。 它有助于研究先天免疫的机制和干扰素的产生 .

医学: 在医学上,STING激动剂-3正在被探索作为癌症免疫治疗的潜在治疗剂。 它已显示出增强T细胞疗法的功效并改善针对肿瘤的免疫反应的前景 .

行业: 在制药行业,STING激动剂-3正在开发成为治疗各种疾病(包括癌症和病毒感染)的候选药物。 它激活免疫系统的能力使其成为药物开发的宝贵工具 .

相似化合物的比较

2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP): A natural STING agonist that activates the STING pathway by binding to the STING protein.

diABZI (compound 3): A non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.

Uniqueness of STING Agonist-3: this compound is unique in its ability to activate the STING pathway through a different mechanism compared to natural cyclic dinucleotides. Its non-nucleotide-based structure provides increased bioavailability and stability, making it a promising candidate for therapeutic applications .

属性

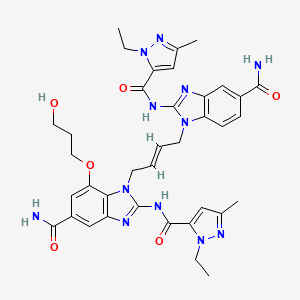

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDRDBBENBVEK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

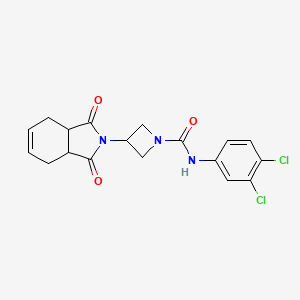

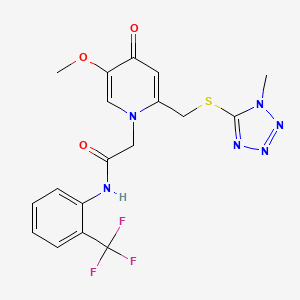

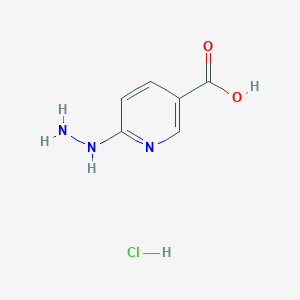

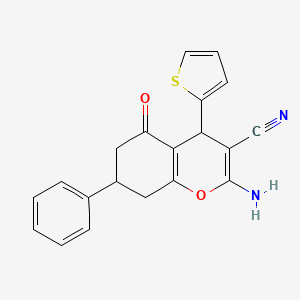

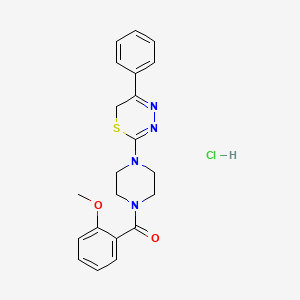

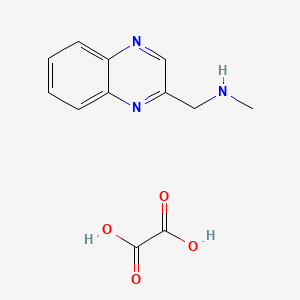

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine](/img/structure/B2769322.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/new.no-structure.jpg)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![2-Methoxyethyl [[[4-(4-chlorobenzoyl)phenyl]amino]carbonyl]-carbamate](/img/structure/B2769334.png)